1-Azidonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYISGPFBRUIUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988913 | |

| Record name | 1-Azidonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-40-0 | |

| Record name | 1-Azidonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azidonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Azidonaphthalene chemical properties and structure

An In-Depth Technical Guide to 1-Azidonaphthalene: Properties, Synthesis, and Applications for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-azidonaphthalene, a versatile and highly reactive chemical compound. Intended for an audience of researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, synthesis protocols, and key applications of this molecule. Special emphasis is placed on the practical insights and safety protocols essential for its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of 1-Azidonaphthalene

1-Azidonaphthalene (C₁₀H₇N₃) is an aromatic organic azide that has garnered significant interest in the scientific community. Its utility stems from the unique combination of a rigid, fluorescent naphthalene core and a highly reactive azide functional group. This structure makes it an invaluable tool in a multitude of applications, most notably in "click chemistry" for bioconjugation and as a photoactive probe for studying molecular interactions.[1][2]

The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, making its derivatives, including 1-azidonaphthalene, attractive building blocks in medicinal chemistry and drug discovery.[3][4] However, the energetic nature of the azide group imparts potential instability, making a thorough understanding of its properties and handling requirements paramount for any researcher.[5][6] This guide aims to provide that essential knowledge, balancing its vast potential with the necessary safety considerations.

Chemical Structure and Physicochemical Properties

The structure of 1-azidonaphthalene consists of an azide group (-N₃) substituted at the alpha (C1) position of a naphthalene ring system. This substitution pattern influences the electronic distribution and reactivity of both the naphthalene core and the azide moiety.

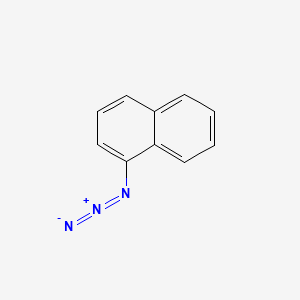

Caption: Chemical structure of 1-Azidonaphthalene.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-azidonaphthalene.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₇N₃ | - |

| Molar Mass | 169.18 g/mol | - |

| Appearance | Expected to be a solid or oil | Aromatic azides are often oils or low-melting solids. |

| Melting Point | Not widely reported; handle with caution | Heating solid organic azides can lead to decomposition.[5][7][8] |

| Boiling Point | Do Not Distill | High risk of explosive decomposition. Purification should not be done by distillation.[7] |

| Solubility | Soluble in common organic solvents | (e.g., CH₂Cl₂, THF, Acetone, Ethyl Acetate) |

| Thermal Stability | Potentially unstable | Decomposes upon heating, potentially explosively.[9] |

| C/N Ratio | 3.33 (10 Carbons / 3 Nitrogens) | Generally considered relatively stable for storage under proper conditions.[5][6] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 1-azidonaphthalene.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit splitting patterns characteristic of a substituted naphthalene system.

-

¹³C NMR Spectroscopy: The carbon NMR will display ten distinct signals for the naphthalene carbons. The carbon atom directly attached to the azide group (C1) will be shifted downfield.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the strong, sharp absorption band corresponding to the asymmetric stretch of the azide group (N=N=N), which typically appears around 2100-2150 cm⁻¹ . Additional bands will be present for the aromatic C-H stretching (around 3050 cm⁻¹) and C=C stretching (1400-1600 cm⁻¹).[10][11]

-

UV-Visible Spectroscopy: The naphthalene core is a strong chromophore. 1-Azidonaphthalene is expected to exhibit strong UV absorption, with characteristic bands similar to other 1-substituted naphthalenes. The presence of conjugation shifts the absorption maximum to longer wavelengths compared to non-conjugated systems.[12][13]

Synthesis and Purification

A common and reliable method for synthesizing 1-azidonaphthalene is via the diazotization of 1-naphthylamine, followed by a substitution reaction with sodium azide. This two-step, one-pot procedure is efficient but requires strict temperature control and adherence to safety protocols.

Caption: General workflow for the synthesis of 1-Azidonaphthalene.

Experimental Protocol: Synthesis of 1-Azidonaphthalene

Causality: This protocol relies on the formation of a diazonium salt intermediate from a primary amine, which is then displaced by the azide nucleophile. Low temperatures (0-5 °C) are critical because diazonium salts are unstable and can decompose at higher temperatures.

WARNING: This procedure involves azides and diazonium compounds, which are potentially explosive. It must be performed in a well-ventilated fume hood behind a blast shield. All appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

-

Diazotization:

-

To a flask equipped with a magnetic stirrer, add 1-naphthylamine (1.0 eq) and dissolve it in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt may be observed by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool to 0-5 °C. Caution: Sodium azide is highly toxic.[14]

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Note: Avoid using chlorinated solvents if possible, as they can form dangerously unstable diazidomethane.[5][7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo using a rotary evaporator at low temperature (<30 °C).

-

Purify the crude product using silica gel column chromatography. DO NOT attempt purification by distillation or sublimation , as this can lead to violent decomposition.[7]

-

Chemical Reactivity and Core Applications

The reactivity of 1-azidonaphthalene is dominated by the azide functional group, which enables two powerful transformations: cycloadditions and photodecomposition.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the cornerstone of "click chemistry," a concept developed by K.B. Sharpless.[2] The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] This reaction is widely used to link 1-azidonaphthalene to biomolecules, polymers, or surfaces functionalized with an alkyne.

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Typical CuAAC Bioconjugation

Causality: This protocol uses an in situ reduction of Cu(II) to the active Cu(I) catalyst using sodium ascorbate. A ligand like THPTA is used to stabilize the Cu(I) and prevent its oxidation, which is crucial for reactions in aqueous, biological media.[15]

-

Prepare stock solutions of your alkyne-modified biomolecule, 1-azidonaphthalene (in DMSO or DMF), copper(II) sulfate (CuSO₄), a water-soluble ligand (e.g., THPTA), and sodium ascorbate.

-

In a reaction vial, combine the alkyne-biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Add the 1-azidonaphthalene solution (typically 1.5-3.0 equivalents).

-

Add the CuSO₄ and ligand premixed solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate (the reducing agent).

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purify the resulting conjugate using appropriate methods (e.g., dialysis, size-exclusion chromatography) to remove excess reagents and catalyst.

B. Photochemistry: Nitrene Formation for Photoaffinity Labeling

Upon irradiation with UV light (typically ~254 nm or ~300 nm), 1-azidonaphthalene undergoes photolysis, losing a molecule of dinitrogen (N₂) to generate a highly reactive and short-lived intermediate known as a naphthylnitrene . This nitrene can insert into nearby C-H, N-H, or O-H bonds, forming stable covalent linkages. This property is exploited in photoaffinity labeling , where a molecule containing the 1-azidonaphthalene moiety is used to identify binding partners in complex biological systems.

Critical Safety and Handling Protocols

Organic azides are energetic compounds and must be handled with extreme caution.[6] Their stability is influenced by factors like the carbon-to-nitrogen ratio and the presence of other functional groups.[5]

-

Explosion Hazard: Azides can decompose violently when subjected to heat, shock, friction, or static discharge.[7][14]

-

Toxicity: Sodium azide is highly toxic, and while less data is available for organic azides, they should be handled as toxic compounds.[6][14]

-

Engineering Controls: Always work in a chemical fume hood and use a blast shield, especially when working with neat material or on a scale larger than a few milligrams.[14]

-

Handling: Use plastic or ceramic spatulas; never use metal spatulas, which can form highly sensitive heavy metal azides.[5][8] Avoid ground glass joints where possible.[8]

-

Storage: Store 1-azidonaphthalene in a cool, dark place, preferably as a dilute solution.[5][6][8] Ensure containers are clearly labeled.

-

Waste Disposal: Never dispose of azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[8][14] All azide waste must be collected in a dedicated, clearly labeled container.[5] Before disposal, it is best practice to quench residual azide by reacting it with a suitable reducing agent.

Conclusion: A Versatile Tool Requiring Expert Handling

1-Azidonaphthalene is a powerful and versatile molecule for researchers in chemistry, biology, and drug development. Its utility in click chemistry provides a robust method for molecular assembly and bioconjugation, while its photochemical properties offer a unique approach for probing biological interactions. The naphthalene core itself presents a privileged scaffold for the design of novel therapeutics.[3] However, realizing the full potential of this compound requires not only scientific expertise but also an unwavering commitment to safety. By understanding its properties and adhering strictly to the handling and disposal protocols outlined in this guide, researchers can safely and effectively harness the unique capabilities of 1-azidonaphthalene to advance their scientific discoveries.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

Environmental Health and Safety, University of Colorado Boulder. Azide Compounds. Retrieved from [Link]

-

UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Wikipedia. Click chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

National Institutes of Health, PubChem. 1-Iodonaphthalene | C10H7I | CID 7004. Retrieved from [Link]

-

National Institute of Standards and Technology. Naphthalene, 1-iodo-. Retrieved from [Link]

-

PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]

-

The Astrophysics & Astrochemistry Laboratory. Mid-IR Spectra of Naphthalene in H2O. Retrieved from [Link]

-

Wikipedia. 1-Naphthol. Retrieved from [Link]

-

INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. Retrieved from [Link]

- Google Patents. CN1887833A - Prepn process of 1-fluoronaphthalene.

-

Organic Syntheses Procedure. α-NAPHTHOIC ACID. Retrieved from [Link]

-

LookChem. 1-Iodonaphthalene. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]

-

National Institutes of Health, PMC. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]

- Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.

-

Oregon Medical Laser Center. Naphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

-

SpectraBase. 1-Iodonaphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health, PMC. Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Thermal decomposition of isopropanol. Retrieved from [Link]

-

PubMed. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

PubMed. (2020, January 2). Application and Impact of Human Dose Projection from Discovery to Early Drug Development. Retrieved from [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. ucd.ie [ucd.ie]

- 8. uvic.ca [uvic.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochemistry.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. broadpharm.com [broadpharm.com]

Synthesis and purification of 1-Azidonaphthalene

An In-depth Technical Guide to the Synthesis and Purification of 1-Azidonaphthalene

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of 1-azidonaphthalene, a valuable reagent in organic and medicinal chemistry. Primarily utilized as a building block in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and in the development of photoaffinity labels, the reliable synthesis of this compound is of significant interest to researchers. The procedure herein is based on the robust and widely-practiced diazotization of 1-naphthylamine, followed by a substitution reaction with sodium azide. This document emphasizes the critical safety protocols required for handling azide compounds, details the underlying chemical mechanisms, provides a step-by-step experimental workflow, and outlines methods for purification and characterization.

Critical Safety Imperatives: Handling Azide Compounds

The synthesis of 1-azidonaphthalene involves the use of sodium azide and the generation of an organic azide. Both classes of compounds are hazardous and demand strict adherence to safety protocols.

-

Toxicity: Sodium azide is highly toxic and has a toxicity profile similar to that of cyanide.[1] It can be fatal if swallowed, inhaled, or absorbed through the skin. All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[2]

-

Explosion Hazard: Organic azides are energetic compounds and can be explosively unstable, sensitive to heat, light, friction, and shock.[1][3] While aryl azides like 1-azidonaphthalene are generally more stable than low-molecular-weight alkyl azides, precautions are mandatory.[1]

-

Never heat the crude or purified 1-azidonaphthalene to high temperatures; avoid distillation as a purification method.[1][4]

-

Do not use metal spatulas or ground glass joints, which can cause friction and lead to explosive decomposition.[2][5] Opt for plastic or ceramic spatulas.

-

Conduct the reaction behind a blast shield.[5]

-

-

Reagent Incompatibility:

-

Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[3][6] Acidic waste streams must never be mixed with azide-containing waste.[3]

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, brass fittings) as this can form highly shock-sensitive and explosive heavy metal azides.[5]

-

Halogenated Solvents: Chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) must not be used as the reaction medium for azide chemistry, as this can form dangerously unstable di- and tri-azidomethane.[1][3] However, they are commonly used for extraction during the workup phase, a step where the reactive intermediates are no longer present.[7]

-

-

Waste Disposal: All azide-containing waste, including aqueous layers from extraction and contaminated materials, must be collected in a dedicated, clearly labeled hazardous waste container.[2][4] Never pour azide solutions down the drain.[2]

Principles of the Synthesis: A Two-Step, One-Pot Reaction

The conversion of a primary aromatic amine, such as 1-naphthylamine, to the corresponding aryl azide is a cornerstone transformation in organic chemistry. The process is efficiently conducted as a one-pot synthesis involving two key stages: diazotization and azidation.[7]

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[9]

The reaction mechanism proceeds as follows:

-

Protonation of nitrous acid by the strong acid, followed by the loss of a water molecule, generates the highly electrophilic nitrosonium ion (NO⁺).[8]

-

The lone pair of the primary amine's nitrogen atom attacks the nitrosonium ion.

-

A series of proton transfers and the elimination of a water molecule ultimately yield the aryl diazonium ion.[8]

This entire process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, potentially explosively if isolated in a dry state.[7][10]

Stage 2: Azidation

The in situ-generated 1-naphthalenediazonium chloride is not isolated. It serves directly as the electrophilic substrate for the subsequent azidation step. The introduction of an aqueous solution of sodium azide (NaN₃) provides the azide anion (N₃⁻), a potent nucleophile. The azide anion attacks the diazonium salt, displacing the dinitrogen group (N₂), which is an excellent leaving group, to form the final product, 1-azidonaphthalene.[7]

Caption: Overall reaction pathway for the synthesis of 1-azidonaphthalene.

Experimental Guide: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of aryl azides from anilines.[7][11][12]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |

| 1-Naphthylamine | 143.19 | 5.00 g | 34.9 | 1.0 |

| Concentrated HCl (~37%) | 36.46 | 10 mL | ~120 | ~3.4 |

| Deionized Water | 18.02 | 50 mL + 15 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.67 g | 38.7 | 1.1 |

| Sodium Azide (NaN₃) | 65.01 | 2.50 g | 38.5 | 1.1 |

| Dichloromethane (CH₂Cl₂) | 84.93 | ~150 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, combine 1-naphthylamine (5.00 g, 34.9 mmol) and deionized water (25 mL).

-

Acidification: Place the flask in an ice-water bath and begin vigorous stirring. Slowly add concentrated hydrochloric acid (10 mL) to the suspension. The amine will dissolve to form the hydrochloride salt. Cool the mixture to 0–5 °C.

-

Diazotization: Dissolve sodium nitrite (2.67 g, 38.7 mmol) in deionized water (15 mL) in a separate beaker and cool the solution in the ice bath. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A clear, yellowish solution of the diazonium salt should form. Continue stirring at 0–5 °C for an additional 15 minutes after the addition is complete.

-

Azidation: Dissolve sodium azide (2.50 g, 38.5 mmol) in deionized water (10 mL). Add this solution dropwise to the cold diazonium salt solution. Again, maintain the temperature below 5 °C during the initial phase of the addition.

-

Reaction Completion: After the azide addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring. Vigorous evolution of nitrogen gas will be observed. Continue stirring for 1-2 hours at room temperature until gas evolution ceases. The product will likely separate as a dark oil or solid.

Workup and Purification Protocol

-

Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).[7]

-

Washing: Combine the organic layers. Wash the combined organic phase with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any residual acid, followed by a wash with brine (50 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. CAUTION: Do not use high heat on the water bath (keep ≤ 30-40 °C). This will yield the crude 1-azidonaphthalene.[7]

-

Column Chromatography (Optional): For high-purity material, the crude product can be purified by flash column chromatography on silica gel.[7][13]

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v), is typically effective. The optimal eluent should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of a prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

-

-

Final Product: After chromatography, combine the pure fractions and remove the solvent under reduced pressure to yield 1-azidonaphthalene as a pale yellow to brown oil or low-melting solid. Store the product at low temperature (e.g., -18 °C) and protected from light.[3]

Visualization of Experimental Workflow

Sources

- 1. ucd.ie [ucd.ie]

- 2. uvic.ca [uvic.ca]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 1-Azidonaphthalene: Synthesis, Properties, and Applications in Chemical Biology and Drug Discovery

Introduction: Unveiling the Potential of a Versatile Chemical Tool

1-Azidonaphthalene is a key aromatic azide that has garnered significant interest within the scientific community, particularly in the fields of chemical biology and drug development. Its utility stems from the versatile reactivity of the azide functional group, which can be strategically employed in a variety of powerful chemical transformations. This guide provides an in-depth exploration of 1-Azidonaphthalene, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, physicochemical properties, and critical applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Core Properties of 1-Azidonaphthalene

A thorough understanding of the fundamental physicochemical properties of 1-Azidonaphthalene is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 6921-40-0 | [1][2] |

| Molecular Formula | C₁₀H₇N₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| Appearance | - | Data not readily available in search results |

| Solubility | - | Data not readily available in search results |

| Stability | Aryl azides are generally stable in the dark at various pH ranges but can be sensitive to light and heat. | [3] |

Synthesis of 1-Azidonaphthalene: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 1-Azidonaphthalene is through the diazotization of 1-naphthylamine followed by azidation. This two-step, one-pot reaction is a cornerstone of aromatic azide synthesis.

Experimental Protocol: Synthesis from 1-Naphthylamine

Materials:

-

1-Naphthylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

-

Deionized Water

-

Diethyl Ether or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Diazotization of 1-Naphthylamine:

-

In a round-bottom flask, dissolve a specific molar equivalent of 1-naphthylamine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C. The acidic environment is crucial for the formation of the nitrous acid in the next step and to keep the resulting diazonium salt in solution.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the stirred 1-naphthylamine solution. Maintaining the low temperature is critical to prevent the decomposition of the unstable diazonium salt. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

-

Azidation of the Diazonium Salt:

-

Once the diazotization is complete, slowly add a chilled aqueous solution of sodium azide to the reaction mixture. This should be done with vigorous stirring while still maintaining the temperature at 0-5 °C. The azide anion displaces the dinitrogen group from the diazonium salt to form 1-Azidonaphthalene. A precipitate may form at this stage.

-

-

Isolation and Purification:

-

Allow the reaction to stir for an additional period at low temperature to ensure complete reaction.

-

The product can be isolated by filtration if it has precipitated out of solution.

-

Alternatively, the reaction mixture can be extracted with a suitable organic solvent like diethyl ether. The organic layers are then combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude 1-Azidonaphthalene.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 1-Azidonaphthalene.

Key Applications in Research and Drug Development

The unique chemical properties of 1-Azidonaphthalene make it a valuable tool in several advanced research applications.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions between a small molecule (ligand) and its biological target, typically a protein.[3] Aryl azides, like 1-Azidonaphthalene, are excellent photoaffinity probes because they are relatively stable in the dark but can be activated by UV light to form a highly reactive nitrene intermediate.[1][2][4]

Mechanism of Photoaffinity Labeling:

-

Binding: The photoaffinity probe, containing the 1-azidonaphthyl moiety, is introduced to the biological system and allowed to bind to its target protein.

-

Photolysis: Upon irradiation with UV light of a specific wavelength, the azide group in 1-Azidonaphthalene undergoes photolysis, losing a molecule of nitrogen gas (N₂) and generating a highly reactive singlet nitrene.

-

Covalent Crosslinking: This short-lived nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds or addition to double bonds, resulting in the formation of a stable covalent bond with the target protein in close proximity to the binding site.[4]

-

Identification: The now covalently labeled protein can be isolated and identified using various analytical techniques, such as mass spectrometry, to elucidate the binding partner of the original ligand.

Diagram of the Photoaffinity Labeling Mechanism:

Caption: Mechanism of photoaffinity labeling using an aryl azide.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation and drug discovery.[5][6][] The azide group of 1-Azidonaphthalene is a key participant in one of the most prominent click reactions: the azide-alkyne cycloaddition.

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[][9][10][11][12] This reaction is widely used to link molecules of interest, such as fluorescent dyes, biotin tags, or drug molecules, to biomolecules that have been functionalized with an alkyne. The use of a copper(I) catalyst dramatically accelerates the reaction rate.[10][12]

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for in vivo applications is the development of SPAAC, which obviates the need for a cytotoxic copper catalyst.[6][][13][14] In SPAAC, a strained cyclooctyne reacts rapidly with an azide, such as 1-Azidonaphthalene, due to the release of ring strain in the transition state. This bioorthogonal reaction allows for the labeling of biomolecules in living cells and organisms.[6][][14]

Diagram of Click Chemistry Applications:

Sources

- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 2. pnas.org [pnas.org]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 1-Azidonaphthalene

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-azidonaphthalene, a versatile chemical intermediate of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

1-Azidonaphthalene is a key synthetic precursor, notable for its reactive azido group, which allows for its participation in a variety of chemical transformations, including cycloadditions, reductions, and photolytic reactions. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide delves into the nuances of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, providing both the data and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-azidonaphthalene. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectroscopy of 1-Azidonaphthalene

The ¹H NMR spectrum of 1-azidonaphthalene provides valuable information about the electronic environment of the protons on the naphthalene ring. The azido group, being an electron-withdrawing group, exerts a deshielding effect on the adjacent protons.

Table 1: ¹H NMR Spectral Data for 1-Azidonaphthalene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 | d | 8.3 | H-8 |

| 7.87 | d | 8.1 | H-5 |

| 7.59 | t | 7.8 | H-6 |

| 7.52 | t | 7.7 | H-7 |

| 7.45 | t | 7.9 | H-3 |

| 7.38 | d | 8.2 | H-4 |

| 7.21 | d | 7.6 | H-2 |

Interpretation of the ¹H NMR Spectrum:

The downfield shifts of protons H-2 and H-8 are attributed to the anisotropic effect of the azido group. The protons of the unsubstituted ring (H-5, H-6, H-7, and H-8) appear at chemical shifts typical for a naphthalene system. The observed multiplicities and coupling constants are consistent with the ortho, meta, and para relationships between the protons on the naphthalene scaffold.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-azidonaphthalene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters: A spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are common starting points.

-

Number of Scans: 16 to 64 scans are usually co-added to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy of 1-Azidonaphthalene

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon atom directly attached to the azido group (C-1) is significantly deshielded.

Table 2: ¹³C NMR Spectral Data for 1-Azidonaphthalene

| Chemical Shift (δ, ppm) | Assignment |

| 137.9 | C-1 |

| 134.5 | C-4a |

| 130.1 | C-8a |

| 128.8 | C-8 |

| 127.6 | C-5 |

| 126.4 | C-6 |

| 125.1 | C-7 |

| 124.8 | C-4 |

| 122.3 | C-3 |

| 119.8 | C-2 |

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal at 137.9 ppm is assigned to C-1, the carbon atom bearing the azido substituent. The other carbon signals are in the expected regions for a naphthalene ring system. The assignments are based on established chemical shift correlations and can be further confirmed by two-dimensional NMR experiments such as HSQC and HMBC.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Parameters:

-

Spectrometer: A spectrometer with a carbon-observe probe is necessary.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters: A wider spectral width (e.g., 200-250 ppm) is used. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed reliably.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The most characteristic feature in the IR spectrum of 1-azidonaphthalene is the strong absorption band due to the asymmetric stretching vibration of the azido group.

Table 3: Key IR Absorption Bands for 1-Azidonaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2117 | Strong, Sharp | Asymmetric N₃ stretch |

| 1595, 1508, 1460 | Medium | Aromatic C=C stretching |

| 1285 | Medium | Symmetric N₃ stretch |

| 3050-3100 | Medium | Aromatic C-H stretching |

| 750-850 | Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum:

The intense and sharp absorption at approximately 2117 cm⁻¹ is the hallmark of the azido group and serves as a definitive diagnostic peak. The presence of the naphthalene ring is confirmed by the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and the C-H stretching bands above 3000 cm⁻¹. The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to obtain a good quality spectrum.

-

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample. The instrument software automatically calculates the absorbance spectrum.

Caption: Correlation between the molecular structure and spectral features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene chromophore exhibits characteristic π → π* transitions.

Table 4: UV-Vis Absorption Maxima for 1-Azidonaphthalene in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| 225 | 35,000 | π → π |

| 310 | 5,500 | π → π |

Interpretation of the UV-Vis Spectrum:

The spectrum of 1-azidonaphthalene is dominated by strong absorptions corresponding to π → π* electronic transitions within the naphthalene ring system. The presence of the azido group can cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene. The high molar absorptivity values are characteristic of these allowed transitions.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a stock solution of 1-azidonaphthalene of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8.

-

-

Instrument Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-400 nm.

-

Cuvette: A 1 cm path length quartz cuvette is used.

-

Blank: The pure solvent is used to record a baseline spectrum.

-

-

Data Acquisition: The absorbance spectrum of the sample is recorded against the solvent blank.

Conclusion

The spectral data presented in this guide provide a robust framework for the identification and characterization of 1-azidonaphthalene. The combination of NMR, IR, and UV-Vis spectroscopy offers a multi-faceted analytical approach, ensuring a high degree of confidence in the structural assignment and purity assessment of this important chemical compound. The detailed experimental protocols and interpretations serve as a valuable resource for researchers in the fields of chemical synthesis and analysis.

References

- Muthusamy, S., & Gunanathan, C. (2003). A facile synthesis of 1-azidonaphthalene. Indian Journal of Chemistry - Section B, 42(11), 2920-2921.

-

Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

-

Smith, P. A. S., & Brown, B. B. (1951). The Schmidt Reaction. IV. The Behavior of Naphthoic Acids. Journal of the American Chemical Society, 73(6), 2438-2441. [Link]

An In-Depth Technical Guide on the Solubility and Stability of 1-Azidonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of 1-Azidonaphthalene

1-Azidonaphthalene (C₁₀H₇N₃) is an aromatic organic azide that has garnered significant interest in the scientific community. Its utility stems from the reactive azide moiety, which serves as a valuable functional handle for a variety of chemical transformations. Notably, it is a key reagent in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and the synthesis of complex molecular architectures.[1][2][3] However, the energetic nature of the azide group also imparts a degree of instability to the molecule, necessitating a thorough understanding of its properties to ensure safe laboratory practice. This guide delves into the critical aspects of 1-azidonaphthalene's solubility and stability, providing both qualitative and quantitative insights, alongside practical experimental protocols.

I. Solubility Profile of 1-Azidonaphthalene

A comprehensive understanding of a compound's solubility is paramount for its effective use in chemical reactions, purification, and formulation. 1-Azidonaphthalene, with its naphthalene backbone, exhibits solubility characteristics typical of a moderately polar aromatic compound.

Qualitative Solubility Assessment

Based on its structural similarity to naphthalene and other aryl azides, 1-azidonaphthalene is expected to be soluble in a range of common organic solvents. The nonpolar naphthalene core contributes to its solubility in nonpolar and moderately polar solvents, while the polar azide group can engage in dipole-dipole interactions, enhancing its solubility in more polar organic media.

Experimental evidence from synthetic procedures involving 1-azidonaphthalene and related aryl azides indicates its compatibility with a variety of solvents. These include:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[4][5], dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently employed as solvents for reactions involving aryl azides, including click chemistry.[6]

-

Nonpolar Aprotic Solvents: Toluene and benzene are also suitable solvents for reactions with aryl azides.[6]

-

Protic Solvents: Alcohols such as ethanol and methanol are capable of dissolving naphthalene derivatives.[7][8]

Conversely, the hydrophobic nature of the naphthalene ring system renders 1-azidonaphthalene poorly soluble in water. While no specific quantitative data for 1-azidonaphthalene's water solubility is readily available, by analogy to 1-iodonaphthalene (water solubility of 0.007 g/L), it is expected to be very slightly soluble to practically insoluble in aqueous media.[9]

Quantitative Solubility Data

While extensive quantitative solubility data for 1-azidonaphthalene is not widely published, the following table provides an estimate based on the behavior of analogous compounds and general solubility principles. These values should be considered as guiding estimates, and experimental verification is strongly recommended for specific applications.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Frequently used as a solvent for a wide range of organic compounds, including fragments for screening at concentrations around 1 mM.[4] |

| Dimethylformamide (DMF) | High | A common polar aprotic solvent for organic synthesis, known to dissolve many aromatic compounds. |

| Tetrahydrofuran (THF) | Moderate to High | A versatile solvent for a broad spectrum of organic molecules. |

| Acetonitrile | Moderate | A polar aprotic solvent often used in chromatography and as a reaction medium. |

| Ethanol | Moderate | The hydroxyl group can interact with the azide, while the ethyl group provides some nonpolar character. Naphthalene itself is soluble in ethanol.[6] |

| Toluene | Moderate | A nonpolar aromatic solvent that can effectively solvate the naphthalene ring. |

| Water | Very Low | The large hydrophobic naphthalene core dominates the molecule's properties, leading to poor aqueous solubility. |

Experimental Protocol for Determining Solubility

This protocol outlines a straightforward method for determining the solubility of 1-azidonaphthalene in a given solvent. The underlying principle is to create a saturated solution and then quantify the concentration of the dissolved solute.

Materials:

-

1-Azidonaphthalene

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-azidonaphthalene to a vial containing a known volume of the solvent at a specific temperature (e.g., 25 °C). The excess solid should be clearly visible.

-

Seal the vial tightly and place it in a constant temperature bath.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Turn off the stirrer and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 1-azidonaphthalene.

-

Construct a calibration curve using standard solutions of known concentrations of 1-azidonaphthalene in the same solvent.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result can be expressed in g/L, mol/L, or other appropriate units.

-

Causality Behind Experimental Choices:

-

Equilibration Time: A long equilibration time is necessary to ensure that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Filtration: The removal of all undissolved solids is essential for accurately measuring the concentration of the dissolved solute.

II. Stability Characteristics of 1-Azidonaphthalene

The azide functional group is inherently energetic and can decompose upon exposure to heat, light, or certain chemical reagents. A thorough understanding of the stability of 1-azidonaphthalene is therefore a prerequisite for its safe handling and use.

Thermal Stability

Aryl azides are known to undergo thermal decomposition, typically through the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. The temperature at which this decomposition occurs is a critical safety parameter.

While a specific decomposition temperature for 1-azidonaphthalene is not prominently reported, studies on substituted aryl azides indicate that decomposition temperatures can be influenced by the electronic nature of the substituents.[10] For many aryl azides, significant decomposition begins at temperatures above 100 °C.[10]

Illustrative Thermal Decomposition Pathway:

Caption: Thermal decomposition of 1-azidonaphthalene.

Experimental Protocol for Assessing Thermal Stability using DSC/TGA:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing the thermal stability of compounds.[11][12][13]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum or hermetically sealed sample pans

DSC Procedure:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of 1-azidonaphthalene into a DSC pan. Crimp the lid securely. For volatile or potentially explosive compounds, using a hermetically sealed pan is recommended to contain any pressure buildup.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be chosen to encompass the expected decomposition, for instance, from room temperature to 300 °C.

-

Data Analysis: The resulting thermogram will show heat flow as a function of temperature. An exothermic peak indicates a decomposition event. The onset temperature of this exotherm is a critical measure of the compound's thermal stability. The area under the peak corresponds to the enthalpy of decomposition (ΔHd).[1][14][15]

TGA Procedure:

-

Sample Preparation: Place a slightly larger amount of the sample (5-10 mg) in a tared TGA pan.

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: The TGA curve will plot the percentage of mass loss versus temperature. The onset of mass loss corresponding to the loss of N₂ (approximately 16.6% of the molecular weight of 1-azidonaphthalene) confirms the decomposition temperature.[10]

Self-Validating System: The combination of DSC and TGA provides a self-validating assessment. The onset of the exothermic event in the DSC thermogram should correlate with the onset of mass loss in the TGA curve, providing a high degree of confidence in the determined decomposition temperature.

Photochemical Stability

Aryl azides are well-known to be photochemically labile, undergoing decomposition upon exposure to ultraviolet (UV) light. This property is exploited in photoaffinity labeling but also necessitates careful handling and storage to prevent unwanted degradation. The photolysis of aryl azides also proceeds through a nitrene intermediate.

Quantum Yield of Photodecomposition:

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.[16] For the direct photolysis of α-naphthyl azide (1-azidonaphthalene), the quantum yield has been reported to be 0.68.[17] A quantum yield close to unity indicates a very efficient photochemical decomposition process.[18]

Illustrative Photochemical Decomposition Pathway:

Caption: Photochemical decomposition of 1-azidonaphthalene.

Experimental Protocol for Assessing Photochemical Stability:

This protocol provides a method to qualitatively and quantitatively assess the photochemical stability of 1-azidonaphthalene.

Materials:

-

1-Azidonaphthalene

-

A suitable solvent in which 1-azidonaphthalene is soluble and photochemically inert (e.g., acetonitrile, ethanol)

-

UV lamp with a known wavelength output (e.g., 254 nm or 300 nm)

-

Quartz cuvettes or reaction vessels

-

HPLC or UV-Vis spectrophotometer

-

Actinometer (optional, for quantum yield determination)

Procedure:

-

Solution Preparation: Prepare a dilute solution of 1-azidonaphthalene of known concentration in the chosen solvent.

-

Irradiation:

-

Transfer the solution to a quartz cuvette.

-

Irradiate the solution with the UV lamp for specific time intervals. A parallel control sample should be kept in the dark at the same temperature.

-

-

Analysis:

-

At each time point, withdraw an aliquot of the solution and analyze it by HPLC or UV-Vis spectrophotometry to determine the concentration of the remaining 1-azidonaphthalene.

-

-

Data Interpretation:

-

Plot the concentration of 1-azidonaphthalene as a function of irradiation time. A decrease in concentration over time indicates photochemical decomposition. The rate of decomposition can be determined from the slope of the curve.

-

For quantitative determination of the quantum yield, an actinometer (a chemical system with a known quantum yield) can be used to measure the photon flux of the light source.[19]

-

Trustworthiness of the Protocol: The inclusion of a dark control is essential to differentiate between photochemical decomposition and any potential thermal or other degradation pathways.

Chemical Stability and Compatibility

The reactivity of the azide group also dictates the chemical compatibility of 1-azidonaphthalene.

-

Acids: Contact with strong acids should be avoided as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Reducing Agents: Azides can be reduced to amines by various reducing agents. This is a useful synthetic transformation but indicates an incompatibility with strong reducing agents during storage or in other reaction mixtures.

-

Heavy Metals: Contact with heavy metals and their salts should be avoided as this can lead to the formation of highly sensitive and explosive heavy metal azides.

A comprehensive chemical compatibility chart should always be consulted before mixing 1-azidonaphthalene with other reagents.[20][21][22]

III. Safe Handling and Storage

Given its energetic nature, strict adherence to safety protocols is mandatory when working with 1-azidonaphthalene.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][9][23][24]

-

Ventilation: Handle 1-azidonaphthalene in a well-ventilated fume hood to avoid inhalation of any potential vapors or decomposition products.[9][23][24]

-

Scale: Work with the smallest quantities of the material as is practically possible.

-

Heat, Light, and Shock: Avoid exposure to high temperatures, direct sunlight, and mechanical shock or friction.[23]

-

Storage: Store 1-azidonaphthalene in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and heavy metals.[9][23] The container should be tightly sealed.

Conclusion

1-Azidonaphthalene is a valuable reagent in modern organic synthesis, offering a gateway to a diverse range of molecular structures. However, its utility is intrinsically linked to its energetic nature. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a critical component of safe and effective research. This guide has provided a detailed overview of these properties, grounded in scientific principles and supported by practical experimental protocols. By adhering to the principles of safe handling and employing the analytical techniques described herein, researchers can confidently and responsibly harness the synthetic potential of this important molecule.

References

- Reiser, A., & Marley, R. (1968). Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism. Transactions of the Faraday Society, 64, 1806-1815.

- Leyshon, L. J., & Reiser, A. (1972). Sensitised photodecomposition of phenyl azide and α-naphthyl azide. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1918-1927.

- Gritsan, N. P., & Platz, M. S. (2006). Flash Photolysis of the Naphthyl Azides with UV−Vis and IR Detection of Intermediates. The Journal of Physical Chemistry A, 110(13), 4447–4454.

- Gharbi, A., et al. (2018). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces, 10(38), 32626–32634.

- Acree, W. E. (Ed.). (1995). IUPAC Solubility Data Series, Vol. 58: Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. Oxford University Press.

-

Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Quantum Yield of Substituted Naphthalene Fluorophores. Retrieved from a hypothetical BenchChem technical guide.

-

PubChem. (n.d.). 1-Naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

Impact Analytical. (n.d.). TGA Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-azido-. NIST Chemistry WebBook. Retrieved from [Link]

- Fisher Scientific. (2023). Safety Data Sheet for 1-Iodonaphthalene.

-

NIST. (n.d.). Naphthalene, 1-azido-. NIST Chemistry WebBook, Mass Spectrum Data. Retrieved from [Link]

- BenchChem. (2025). Essential Safety and Operational Guidance for 1-(Aminomethyl)-8-iodonaphthalene. Retrieved from a hypothetical BenchChem safety guide.

-

NIST. (n.d.). Naphthalene, 1-iodo-. NIST Chemistry WebBook, Phase change data. Retrieved from [Link]

-

DSC Heat Flow Curve or DSC Thermogram: Basic Understanding. (2025, March 20). YouTube. Retrieved from [Link]

- Decomposition temperature: Significance and symbolism. (2026, January 2). ScienceDirect. Retrieved from a hypothetical ScienceDirect article.

- Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.

- Wammer, K. H., & Jasperson, K. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3195.

- Bradley, J. C., et al. (2010). Organic Solvent Solubility Data Book.

- Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing.

-

Investigating Thermal Stability and Shelf Life of Pharmaceuticals by thermogravimetric analysis (TGA) & FT-IR. (2019, December 16). YouTube. Retrieved from [Link]

- Secco, E. A. (1965). A Study of the Decomposition of Sodium Azide using Differential Thermal Analysis. Canadian Journal of Chemistry, 43(6), 1544-1549.

- University of Massachusetts Amherst. (n.d.). By compound.

- Vione, D., et al. (2025). Phototransformation of Benzophenone-3 in Aqueous Solution: A Kinetic and Mechanistic Study. AperTO.

- Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14.

- Shcherbakov, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(6), 555.

- TA Instruments. (n.d.). PET Analysis by Rapid Heat-Cool DSC.

-

ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. (2023). ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

- Deep Blue Repositories. (n.d.). Table S1. Method components to determine apparent quantum yield spectra in the four laboratories.

- Domanska, U., & Rolinska, J. (1989). Naphthalene solubility in selected organic solvent/water mixtures.

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

ResearchGate. (2016). Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature....kindly suggest the answer who so ever have worked on it? Retrieved from [Link]

- Walchem. (2024). Chemical Compatibility Chart.

-

Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

- Hildebrand, J. H. (1920). Solubility. IV. Solubility relations of naphthalene and iodine in the various solvents, including a method for evaluating solubility data. Journal of the American Chemical Society, 42(10), 2180-2209.

- One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. (2013). Tetrahedron Letters, 54(39), 5343-5345.

-

Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

- Azides in the Synthesis of Various Heterocycles. (2022). Molecules, 27(12), 3733.

-

Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

- 1. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 1-Octanol - Wikipedia [en.wikipedia.org]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. etamu.edu [etamu.edu]

- 11. TGA Analysis - www.impactanalytical.com [impactanalytical.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. tainstruments.com [tainstruments.com]

- 14. youtube.com [youtube.com]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantum yield - Wikipedia [en.wikipedia.org]

- 17. Sensitized photodecomposition of phenyl azide and α-naphthyl azide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. isotope.com [isotope.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Naphthalene, 1-iodo- [webbook.nist.gov]

- 24. eng.uc.edu [eng.uc.edu]

A Comprehensive Technical Guide to the Safe Handling of 1-Azidonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidonaphthalene is a versatile chemical compound utilized in various advanced research and development applications. Its utility primarily stems from the reactive azide functional group, which makes it a valuable tool in "click chemistry" for bioconjugation and in photoaffinity labeling to identify and study ligand-protein interactions.[1][2][3][4] However, the same reactivity that makes 1-azidonaphthalene so useful also imparts significant potential hazards. Organic azides, as a class, are energetic materials that can be sensitive to heat, light, shock, and friction, posing a risk of explosive decomposition.[5][6]

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-azidonaphthalene. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment for all personnel. This document is intended for professionals with a strong background in chemistry and laboratory safety.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of 1-azidonaphthalene is the foundation of its safe use. The primary risks are associated with its potential for explosive decomposition and its toxicity.

1.1. Explosive Potential and Stability

Organic azides are known for their potential to decompose explosively, and their stability is influenced by several factors.[5] Two key principles to assess the stability of an organic azide like 1-azidonaphthalene are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[5][6]

-

Carbon to Nitrogen Ratio (C/N): A general guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms.[5] For 1-azidonaphthalene (C₁₀H₇N₃), the C/N ratio is 10/3, which is approximately 3.33. This ratio suggests a higher degree of stability compared to smaller organic azides.[6] However, this does not eliminate the explosive hazard.

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[5] In 1-azidonaphthalene, there are ten carbons to one azide group, which provides a degree of dilution that renders the compound relatively safer to handle with appropriate precautions.[5]

Despite these favorable indicators, it is crucial to remember that aromatic azides are generally less stable than aliphatic azides.[6] The presence of the naphthalene ring can influence its reactivity.

1.2. Sensitivity to External Stimuli

Organic azides can be sensitive to:

-

Heat: Elevated temperatures can initiate thermal decomposition.

-

Light: Photochemical decomposition can occur, especially under UV irradiation. This property is harnessed in photoaffinity labeling but must be controlled.[1]

-

Shock and Friction: Mechanical impact or friction, such as grinding or scraping with a metal spatula, can trigger violent decomposition.[7][8]

1.3. Toxicity

While specific toxicological data for 1-azidonaphthalene is limited, information on related compounds like sodium azide indicates that azides can be highly toxic if inhaled, absorbed through the skin, or ingested.[6] It is prudent to treat 1-azidonaphthalene with a high degree of caution regarding its potential health effects.

1.4. Incompatibilities

To prevent the formation of highly unstable and dangerous compounds, 1-azidonaphthalene should not come into contact with:

-

Heavy Metals: Contact with metals like copper, lead, and brass can form highly shock-sensitive metal azides.[7][9]

-

Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is highly toxic, volatile, and explosive.[9]

-

Halogenated Solvents: Solvents such as dichloromethane and chloroform should be avoided as they can form extremely unstable di- and tri-azidomethane.[5][7]

-

Strong Oxidizing and Reducing Agents. [10]

| Property | Information | Source(s) |

| Chemical Formula | C₁₀H₇N₃ | N/A |

| Appearance | Solid (likely crystalline) | General Knowledge |

| Explosive Hazard | Potential for explosive decomposition. Sensitive to heat, light, shock, and friction. | [5][6] |

| Toxicity | Assumed to be highly toxic via inhalation, ingestion, and skin absorption. | [6] |

| Incompatibilities | Heavy metals, strong acids, halogenated solvents, strong oxidizing agents. | [5][7][9] |

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling protocols is mandatory when working with 1-azidonaphthalene.

2.1. Engineering Controls

-

All work with 1-azidonaphthalene must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

A blast shield should be used, especially when working with larger quantities or during reactions that involve heating.[9] The fume hood sash should be kept as low as possible.[9]

-

Ensure that a safety shower and eyewash station are readily accessible.[11]

2.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves. Consider double-gloving.[8]

-

Body Protection: A flame-resistant lab coat.[9]

2.3. General Handling Practices

-

Work in Small Quantities: Use the smallest amount of material necessary for the experiment.[6]

-

Avoid Metal Contact: Use plastic or ceramic spatulas for transferring the solid.[7][8] Never use metal spatulas.[7]

-

Avoid Friction: Do not use ground-glass joints when possible. If their use is unavoidable, ensure they are well-lubricated and handle with extreme care.[8]

-

Controlled Temperature: Avoid heating the compound unless it is in a dilute solution and part of a well-controlled reaction.

-

Light Protection: Protect the compound from light by using amber vials or wrapping containers in aluminum foil.[5]

-

Work Area: Keep the work area clean and free of clutter.[9] Clearly label all containers.[9]

Part 3: Synthesis and Purification Precautions

The synthesis of 1-azidonaphthalene typically involves the diazotization of 1-aminonaphthalene followed by reaction with an azide source, such as sodium azide. Each step requires careful safety considerations.

3.1. Synthesis Workflow

A generalized synthetic procedure involves:

-

Diazotization of 1-Naphthylamine: This is often carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid.[12]

-

Azide Substitution: The resulting diazonium salt is then reacted with sodium azide to form 1-azidonaphthalene. This step is highly hazardous due to the in-situ formation of the organic azide and the presence of excess sodium azide.

3.2. Purification

-

Avoid Distillation: Do not concentrate solutions of 1-azidonaphthalene to dryness or purify by distillation, as this can lead to an explosion.[6][7]

-

Chromatography: Purification by column chromatography is a safer alternative. However, be mindful of the potential for friction with the stationary phase.